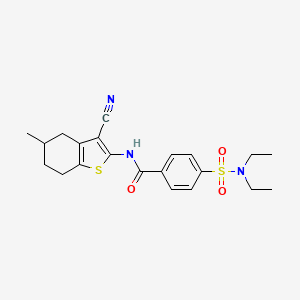
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Benzothiophene and Benzamide Moieties : These structures contribute to the compound's biological activity.
- Cyano Group : Enhances reactivity and potential interactions with biological targets.
- Molecular Formula : C18H22N4O2S2
- Molecular Weight : Approximately 378.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly the JNK (c-Jun N-terminal kinase) family, which plays a critical role in cell proliferation and survival pathways .
- Receptor Binding : It may interact with cellular receptors involved in signaling pathways associated with cancer and inflammation.
- DNA Intercalation : Preliminary studies suggest that it might insert itself between DNA base pairs, affecting replication and transcription processes.
Biological Activities
The compound exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
This compound has demonstrated potential as an anticancer agent through:
- Inhibition of Cell Proliferation : Studies indicate that it can inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
Similar compounds have shown antibacterial and antifungal activities:
- Antibacterial Activity : Effective against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Exhibits activity against various fungal strains.
Case Studies
Several studies have explored the biological activity of related compounds:
Comparative Analysis
A comparative analysis of similar compounds reveals the unique efficacy of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-4-methyl-thiazole) | Contains thiazole ring | Antibacterial |
| N-(5-methyl-thiazole) | Simple thiazole structure | Antifungal |
| 5-Methylthiazolo[5,4-c]pyridine | Pyridine fused with thiazole | Anticancer |
| 4-Methylbenzothiazole | Benzothiazole core | Antimicrobial |
Propriétés
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-24(5-2)29(26,27)16-9-7-15(8-10-16)20(25)23-21-18(13-22)17-12-14(3)6-11-19(17)28-21/h7-10,14H,4-6,11-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFWFRHTADTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














